molecular formula C11H14N2O2 B2909194 N-cyclopentyl-2-nitroaniline CAS No. 55432-25-2

N-cyclopentyl-2-nitroaniline

Cat. No. B2909194
CAS RN: 55432-25-2
M. Wt: 206.245
InChI Key: ZQLZSKZOTVXWNW-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-nitroaniline (NCNA) is an organic compound consisting of a cyclopentyl group attached to an aniline group, with a nitro group attached to the aniline group. It is a colorless solid that is soluble in organic solvents and has a melting point of 146 ˚C. NCNA has a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Cyclisation of N-acylated Derivatives

The N-acetyl and N-benzoyl derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline, related to N-cyclopentyl-2-nitroaniline, can be cyclised to form various heterocyclic compounds. This process, involving sodium methoxide in methanol, leads to the formation of 2-aryl-1-hydroxybenzimidazoles (Machin et al., 1976).

Catalytic Reduction and Environmental Applications

2-nitroaniline, a compound similar to N-cyclopentyl-2-nitroaniline, is highly toxic and an environmental contaminant. It can be reduced to less toxic o-phenylenediamine using various reducing agents and catalytic systems. These processes have significant implications for environmental science and pollution research (Naseem et al., 2017).

Synthesis of 2-Aryl Quinoxalines

A synthesis strategy for 2-aryl quinoxalines involves tandem N-aroylmethylation-nitro reduction–cyclocondensation, highlighting the role of water as a critical medium. This strategy, applicable to derivatives like N-cyclopentyl-2-nitroaniline, emphasizes the importance of the medium in chemical synthesis (Tanwar et al., 2015).

Wastewater Treatment

Nitroaniline derivatives, including N-cyclopentyl-2-nitroaniline, are used in membrane-aerated biofilm reactors for enhanced wastewater treatment. This process involves simultaneous nitroaniline degradation and nitrogen removal, demonstrating its potential for industrial application in treating toxic wastewater (Mei et al., 2020).

Designing Drug Delivery Systems

Polymers containing oligopeptidyl-p-nitroanilide side-chains, similar in structure to N-cyclopentyl-2-nitroaniline, are designed for efficient degradation by lysosomal enzymes. This design is crucial for developing drug delivery systems that respond to intracellular conditions (Duncan et al., 1983).

properties

IUPAC Name

N-cyclopentyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-8-4-3-7-10(11)12-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLZSKZOTVXWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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